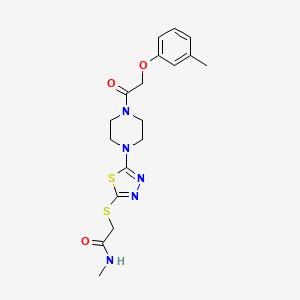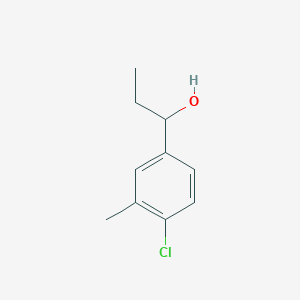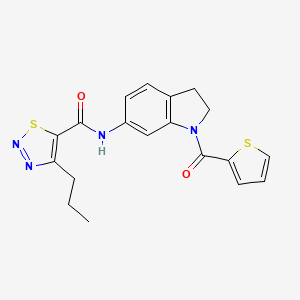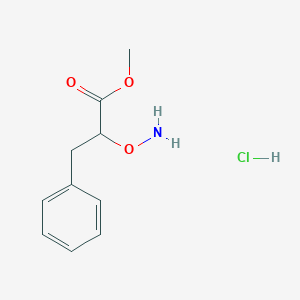
N-methyl-2-((5-(4-(2-(m-tolyloxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-methyl-2-((5-(4-(2-(m-tolyloxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic molecule that appears to be designed for pharmacological purposes. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities. These compounds are generally characterized by the presence of a piperazine ring, a thiazole moiety, and an acetamide group, which are common in medicinal chemistry due to their diverse pharmacological properties .
Synthesis Analysis
The synthesis of related compounds typically involves a two-step chemical process. Initially, amino benzothiazoles or substituted thiazoles are chloroacetylated, followed by a reaction with substituted piperazines in the presence of a base to yield the final N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs . These methods can be adapted to synthesize the compound by altering the substituents on the thiazole and piperazine rings to match the desired structure.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a piperazine ring, which is known to contribute to the pharmacological activity of the molecule. The thiazole ring is another crucial feature that can affect the compound's binding affinity and specificity towards biological targets. The acetamide moiety typically serves as a linker between the core structure and various substituents that can modulate the compound's properties .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the functional groups present in the molecule. The acetamide group can participate in hydrogen bonding, which is essential for the interaction with biological targets. The thiazole and piperazine rings can undergo various chemical reactions, such as alkylation, acylation, and substitution, which can be utilized to synthesize derivatives with altered pharmacological profiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of aromatic rings and heteroatoms can influence the compound's lipophilicity, which in turn affects its absorption and distribution in biological systems. The substituents on the thiazole and piperazine rings can be modified to optimize these properties for better pharmacokinetic and pharmacodynamic profiles .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Compounds containing the 1,3,4-thiadiazole moiety, similar to N-methyl-2-((5-(4-(2-(m-tolyloxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, have been synthesized and evaluated for various biological activities. These compounds have demonstrated inhibitory effects on bacterial strains such as Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus, highlighting their potential in agricultural and antiviral applications (Xia, 2015).
Antimicrobial and Anticancer Activities
Derivatives incorporating thiadiazole and piperazine structures have shown significant antimicrobial activities against strains of gram-positive, gram-negative bacteria, and fungi. Furthermore, some of these derivatives have been developed into nonionic surfactants, evaluated for their physico-chemical properties, surface activities, and biodegradability, suggesting their utility in pharmaceutical and industrial applications (Abdelmajeid et al., 2017).
Antitumor and Leishmanicidal Activities
The synthesis of thiadiazole derivatives has also been targeted for antitumor and leishmanicidal activities. For instance, certain compounds have shown promising leishmanicidal activity against Leishmania major promastigotes, with some analogs exhibiting stronger activity than the reference drug pentostam. This indicates potential therapeutic applications in the treatment of leishmaniasis (Foroumadi et al., 2005). Moreover, thiadiazole compounds have been evaluated for their antitumor activities, highlighting the versatility of this chemical scaffold in developing potential anticancer agents.
Insecticidal Properties
Research has also explored the insecticidal properties of thiadiazole derivatives against agricultural pests such as the cotton leafworm, Spodoptera littoralis. This indicates the potential of thiadiazole-based compounds in developing new insecticides that could contribute to pest management strategies (Fadda et al., 2017).
Eigenschaften
IUPAC Name |
N-methyl-2-[[5-[4-[2-(3-methylphenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S2/c1-13-4-3-5-14(10-13)26-11-16(25)22-6-8-23(9-7-22)17-20-21-18(28-17)27-12-15(24)19-2/h3-5,10H,6-9,11-12H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFOBOMQKJCVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-Methylpyrazin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2502968.png)
![5-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol](/img/structure/B2502969.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2502974.png)
![{[2-(4-Chlorophenoxy)-5-fluorophenyl]methyl}(ethyl)amine hydrochloride](/img/structure/B2502975.png)


![4-Chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine hydrochloride](/img/structure/B2502981.png)
![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate](/img/structure/B2502984.png)


![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2502990.png)